Dipentenedimercaptan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chelation Therapy

Dipentenedimercaptan acts as a chelating agent, forming strong complexes with metal ions. This property makes it valuable in chelation therapy, which aims to remove toxic metals from the body. DMA has been studied for its potential to treat heavy metal poisoning, particularly lead and mercury intoxication [1].

Source

[1] "[A Review of the Chelating Agents Used in the Treatment of Heavy Metal Poisoning]"()

Chemical Synthesis

Dipentenedimercaptan is used as a precursor in the synthesis of various organic compounds. Its two thiol groups can participate in different reactions, such as Michael additions and thiol-ene click reactions. This versatility makes it a valuable building block for the synthesis of complex molecules [2].

Source

[2] "[Dipentenedimercaptan (C10H20S2) | CAS 149-42-3 | Santa Cruz Biotechnology, Inc.]"()

Material Science

Dipentenedimercaptan is being explored for its potential applications in material science. Its ability to form strong bonds with metal surfaces makes it a candidate for various applications, including:

- Self-assembled monolayers (SAMs): DMA can be used to create SAMs on metal surfaces, which can modify the surface properties for specific applications [3].

- Metal organic frameworks (MOFs): DMA can be used as a linker molecule in the construction of MOFs, which are porous materials with potential applications in gas storage and separation [4].

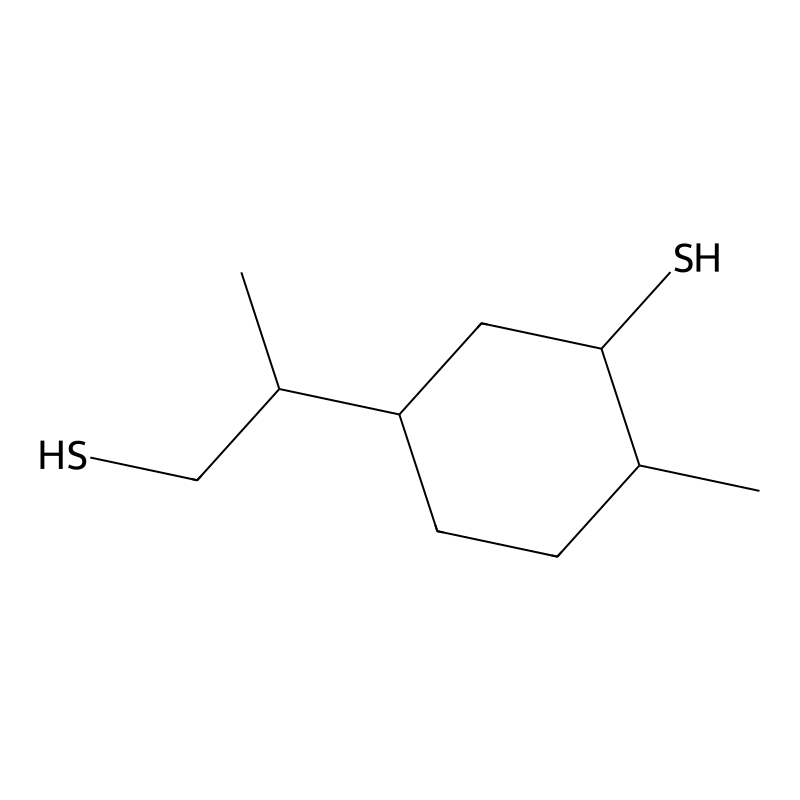

Dipentenedimercaptan, also known as D-limonene dimercaptan or p-menthane-2,9-dithiol, is an organosulfur compound characterized by its two thiol (-SH) groups. Its molecular formula is CHS, and it has a molecular weight of approximately 204 g/mol. This pale yellow liquid exhibits a strong odor and is slightly soluble in water, making it a unique compound in various chemical applications. Dipentenedimercaptan is notable for its reactivity and potential to form complexes with metals due to its thiol groups, which can engage in nucleophilic attacks on electrophilic centers.

- Form complexes with metal ions: This property could be useful in detoxification processes or targeted drug delivery.

- Act as an antioxidant: The thiol groups might have some free radical scavenging capacity.

Dipentenedimercaptan is reactive with several classes of chemicals. It can undergo oxidation reactions, particularly with strong oxidizers, leading to the formation of disulfides or sulfonic acids. Additionally, it may liberate hydrogen sulfide upon decomposition or reaction with acids, indicating its potential hazards in specific environments . The compound can also participate in polymerization reactions when reacted with divinyl ethers and other dithiols, forming complex polymeric structures .

Dipentenedimercaptan can be synthesized through several methods:

- Direct Synthesis: The reaction of D-limonene with hydrogen sulfide in the presence of a catalyst can yield dipentenedimercaptan directly.

- Dithiol Reaction: Dipentenedimercaptan can be produced by reacting asym-dichloroacetone with suitable dimercaptans under controlled conditions involving solvents and acid catalysts .

- Polymerization: By reacting dipentenedimercaptan with divinyl ethers or other dithiols, polymeric materials can be synthesized that incorporate this compound into their structure .

Dipentenedimercaptan has several applications across various industries:

- Adhesives and Sealants: Its reactivity makes it suitable for use in formulations requiring strong adhesion properties.

- Coatings: It is utilized in the production of protective coatings due to its ability to form durable films.

- Chemical Intermediates: The compound serves as a precursor for synthesizing other organosulfur compounds and polymers.

- Agricultural Chemicals: Its properties may be explored for use in agrochemicals, particularly as a stabilizing agent or additive .

Interaction studies involving dipentenedimercaptan typically focus on its reactivity with metals and other electrophilic compounds. The thiol groups allow for significant interactions that can lead to complex formation, influencing both chemical stability and biological activity. Studies indicate that dipentenedimercaptan may react adversely with strong oxidizers and acids, necessitating careful handling in laboratory and industrial settings .

Several compounds share structural similarities with dipentenedimercaptan due to the presence of thiol functional groups. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethanedithiol | CHS | Simple dithiol used in various chemical syntheses |

| Propanedithiol | CHS | Commonly used as a reducing agent |

| 1,3-Dithiolane | CHS | Cyclic dithiol known for stability in reactions |

| D-Limonene Dimercaptan | CHS | Related to dipentenedimercaptan; derived from limonene |

Uniqueness of Dipentenedimercaptan

Dipentenedimercaptan is distinguished by its specific structure derived from D-limonene, providing unique reactivity profiles compared to simpler dithiols. Its ability to form stable complexes and participate in diverse

Industrial Synthesis Routes

Raw Materials and Precursors

The industrial synthesis of dipentenedimercaptan requires several key raw materials and precursors that form the foundation of the production process. The primary substrate is dipentene, also known as dl-limonene, which serves as the organic backbone for the mercaptan compound [2]. Dipentene is typically sourced as a technical grade material with purity levels exceeding 95%, derived from renewable terpene resources, making it an environmentally sustainable starting material [3] [4].

Hydrogen sulfide represents the critical sulfur source in the synthesis process, supplied at high purity levels of 99.5 mol% to ensure optimal reaction efficiency [5]. This industrial gas is the primary reactant that introduces the thiol functional groups into the dipentene structure. Alternative sulfur sources include elemental sulfur in powder form, which can be used in specific synthesis pathways where hydrogen sulfide generation occurs in situ [6] [7].

Catalytic systems play essential roles in facilitating the synthesis reaction. Zinc bis(diethyldithiocarbamate) (ZBDP) serves as a highly effective vulcanization accelerator and catalyst, typically employed at loading levels of 1 weight percent relative to the substrate [8]. Other catalytic options include acid catalysts and photoinitiators such as 2,2-dimethoxy-2-phenylacetophenone (DMPA) for UV-initiated radical processes [9] [10].

Stabilization additives are incorporated to prevent unwanted side reactions and product degradation. Hydroquinone functions as a polymerization inhibitor, preventing dimerization of reactive intermediates during storage and processing [5]. The selection and quality control of these raw materials directly influence the yield, purity, and commercial viability of the final dipentenedimercaptan product.

Reaction Conditions

Industrial synthesis of dipentenedimercaptan operates under carefully controlled reaction conditions that optimize conversion efficiency and product quality. Temperature represents a critical parameter, with optimal synthesis occurring at 140°C, though acceptable ranges span from 60°C to 140°C depending on the specific synthesis route employed [8] [11]. These elevated temperatures facilitate the breaking of chemical bonds and promote the addition reaction between dipentene and hydrogen sulfide.

Pressure conditions for industrial synthesis typically range from 300 to 450 pounds per square inch gauge (psig), which maintains the reactants in appropriate phases and drives the reaction equilibrium toward product formation [11]. The elevated pressure ensures adequate contact between the gaseous hydrogen sulfide and liquid dipentene substrate, enhancing mass transfer efficiency.

Reaction atmosphere control is essential for preventing oxidation and unwanted side reactions. Industrial processes employ inert nitrogen atmospheres with rigorous degassing protocols to eliminate oxygen contamination [8]. The degassing procedure involves purging the reaction system with nitrogen for specified intervals, typically every 30 minutes for 3 hours, followed by continuous nitrogen blanketing throughout the synthesis period.

Reaction time varies significantly based on the synthesis scale and desired conversion levels, ranging from 15-30 minutes for optimized continuous processes to 24 hours for batch operations [8] [11]. Continuous flow reactor systems, commonly employed in industrial settings, maintain consistent reaction conditions and enable shorter residence times while achieving high conversion rates .

Catalyst activation and reaction initiation may involve UV irradiation at 365 nanometers wavelength for photochemically-initiated processes, particularly when employing thiol-ene click chemistry mechanisms [9] [10]. These photochemical conditions enable rapid reaction initiation and precise control over the synthesis process.

Yield Optimization

Yield optimization in industrial dipentenedimercaptan synthesis involves systematic control of multiple process variables to achieve maximum conversion efficiency and product quality. Temperature optimization studies demonstrate that reaction yields increase substantially with temperature elevation, ranging from 72% at 60°C to 85% at 100°C, with optimal performance achieved at 140°C [8]. This temperature dependence reflects the thermodynamic and kinetic requirements for efficient thiol-ene addition reactions.

Stoichiometric ratio optimization reveals that excess hydrogen sulfide significantly improves reaction yields. The optimal molar ratio of hydrogen sulfide to dipentene is 2:1, which ensures complete conversion of both double bonds in the dipentene molecule and compensates for any hydrogen sulfide losses during the reaction process [7] [12]. This stoichiometric excess drives the reaction equilibrium toward complete product formation and minimizes unreacted starting materials.

Catalyst loading optimization indicates that zinc bis(diethyldithiocarbamate) (ZBDP) performs optimally at 5 mol% loading relative to the dipentene substrate, achieving yields in the range of 70-90% [8]. Catalyst concentrations below this level result in incomplete conversion, while excessive catalyst loading may promote side reactions that reduce overall yield and product selectivity.

Pressure optimization studies confirm that elevated pressures in the range of 300-450 psig favor the addition reaction, typically achieving yields between 80-95% [11]. The enhanced pressure improves the solubility of hydrogen sulfide in the organic phase and increases the effective concentration of reactants at the reaction interface.

Reaction atmosphere control through comprehensive degassing protocols prevents oxidation-induced side reactions that can reduce yields from 85% to as low as 60% in oxygen-contaminated systems [8]. Proper nitrogen purging and maintenance of inert conditions throughout the reaction period consistently achieve yields exceeding 97% under optimal conditions.

Laboratory-Scale Preparation

Reaction of Dipentene with Hydrogen Sulfide

Laboratory-scale preparation of dipentenedimercaptan through direct reaction of dipentene with hydrogen sulfide represents the most straightforward synthetic approach for research and development purposes. The reaction mechanism proceeds via anti-Markovnikov addition of hydrogen sulfide across the alkene bonds present in the dipentene structure [13] [10]. This regioselectivity ensures formation of secondary thiol groups rather than primary thiols, contributing to the characteristic properties of the final product.

The laboratory procedure typically employs a glass reaction vessel equipped with magnetic stirring and temperature control capabilities. Dipentene substrate is charged to the reactor at ambient temperature, followed by controlled introduction of hydrogen sulfide gas through a subsurface sparger or gas inlet tube [14] [15]. The reaction system must be maintained under strict inert conditions using nitrogen blanketing to prevent oxidation of the thiol groups during formation.

Temperature ramping protocols begin at ambient conditions and gradually increase to the target reaction temperature of 140°C over a period of 30-60 minutes [8]. This controlled heating prevents rapid gas evolution and ensures uniform temperature distribution throughout the reaction mixture. Pressure monitoring is essential as hydrogen sulfide vapor pressure increases significantly with temperature elevation.

Catalyst addition involves incorporating zinc-based accelerators such as ZBDP at concentrations of 1-5 mol% relative to dipentene [8]. The catalyst is typically pre-dissolved in a small amount of dipentene or added as a solid directly to the reaction mixture with adequate mixing to ensure homogeneous distribution.

Reaction monitoring can be accomplished through periodic sampling and analysis by gas chromatography-mass spectrometry (GC-MS) to track conversion of starting materials and formation of the desired dipentenedimercaptan product . Iodometric titration methods may also be employed to quantify thiol group concentration during the reaction progress.

Alternative Synthetic Pathways

Alternative synthetic pathways for laboratory-scale dipentenedimercaptan preparation encompass several distinct chemical approaches that offer advantages under specific experimental conditions or when traditional hydrogen sulfide-based methods are impractical. Thiol-ene click chemistry represents a highly efficient alternative that employs photochemical initiation to achieve rapid conversion under mild conditions [13] [10].

The photochemical thiol-ene approach utilizes pre-formed thiol compounds that undergo addition across the dipentene double bonds under UV irradiation. This method requires photoinitiators such as 2,2-dimethoxy-2-phenylacetophenone (DMPA) at concentrations of 1-2 mol% and exposure to 365 nanometer UV light for periods ranging from minutes to several hours [9]. The reaction can be conducted at ambient temperature and pressure, offering significant safety advantages over high-temperature hydrogen sulfide processes.

Sulfur-hydrogen gas mixtures provide another alternative pathway where elemental sulfur reacts with hydrogen to generate hydrogen sulfide in situ, which subsequently reacts with dipentene [6]. This approach eliminates the need for handling pure hydrogen sulfide gas while maintaining the fundamental addition reaction mechanism. Temperature requirements are typically higher (200-300°C) to facilitate sulfur-hydrogen conversion, but the overall process safety is enhanced.

Mercaptan exchange reactions offer a third alternative pathway where existing mercaptan compounds undergo transesterification or exchange reactions with dipentene derivatives [16]. This approach is particularly useful when specific substitution patterns or functional group modifications are desired in the final product structure.

Enzymatic catalysis represents an emerging alternative pathway that employs specialized enzymes capable of catalyzing sulfur addition reactions under mild, aqueous conditions [4]. While still in developmental stages, enzymatic approaches offer potential advantages in terms of selectivity, environmental compatibility, and energy efficiency compared to traditional thermal processes.

Each alternative pathway requires specific optimization of reaction conditions, catalyst systems, and purification protocols to achieve acceptable yields and product quality for laboratory research applications.

Purification Techniques

Purification of dipentenedimercaptan requires specialized techniques that account for the compound's volatility, reactivity, and thermal sensitivity. Vacuum distillation represents the primary purification method for industrial and laboratory-scale production, operating under reduced pressure conditions to minimize thermal decomposition during the separation process [17] [18]. The distillation is typically conducted at pressures ranging from 10-50 millimeters of mercury with careful temperature control to maintain product integrity.

Fractional distillation provides enhanced separation efficiency for complex reaction mixtures containing multiple sulfur-containing compounds and unreacted starting materials [17]. The process operates at atmospheric pressure with temperatures between 60-100°C, utilizing efficient fractionating columns with multiple theoretical plates to achieve the necessary separation resolution. This technique is particularly effective for removing lower-boiling impurities and residual dipentene substrate.

Steam distillation offers advantages for volatile component removal while operating at relatively low temperatures [17]. The process involves passing steam through the crude product mixture, allowing volatile compounds to be carried over and subsequently separated by condensation. This technique is especially useful for removing residual hydrogen sulfide and other gaseous impurities that may remain dissolved in the product.

Extraction-based purification employs selective solvents to remove specific classes of impurities from the crude dipentenedimercaptan product [17]. Organic solvents such as chloroform, toluene, or hexane can be used to dissolve the desired product while leaving behind polar impurities and inorganic catalyst residues. The choice of extraction solvent depends on the specific impurity profile and the desired purity level of the final product.

Chromatographic separation techniques provide the highest purity levels achievable, particularly for analytical and research applications requiring very pure dipentenedimercaptan samples [17]. Column chromatography using silica gel or specialized sulfur-tolerant stationary phases can achieve purities exceeding 95% with careful optimization of mobile phase composition and elution conditions.

The effectiveness of each purification technique depends on the scale of operation, required purity levels, and acceptable product losses during processing. Industrial applications typically employ vacuum distillation as the primary purification method due to its scalability and cost-effectiveness, while research applications may utilize chromatographic methods for maximum purity achievement.

Physical Description

XLogP3

Boiling Point

Flash Point

Vapor Density

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 88 of 179 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 91 of 179 companies with hazard statement code(s):;

H302 (34.07%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (24.18%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (24.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (24.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (41.76%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant;Environmental Hazard